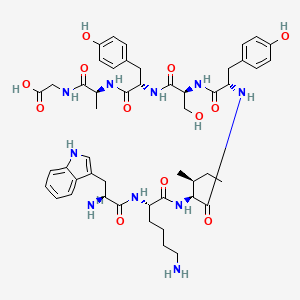

H-Trp-Lys-Ile-Tyr-Ser-Tyr-Ala-Gly-OH

Description

Properties

CAS No. |

267423-25-6 |

|---|---|

Molecular Formula |

C49H66N10O12 |

Molecular Weight |

987.1 g/mol |

IUPAC Name |

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetic acid |

InChI |

InChI=1S/C49H66N10O12/c1-4-27(2)42(59-45(67)37(11-7-8-20-50)55-44(66)35(51)23-31-24-52-36-10-6-5-9-34(31)36)49(71)57-39(22-30-14-18-33(62)19-15-30)47(69)58-40(26-60)48(70)56-38(21-29-12-16-32(61)17-13-29)46(68)54-28(3)43(65)53-25-41(63)64/h5-6,9-10,12-19,24,27-28,35,37-40,42,52,60-62H,4,7-8,11,20-23,25-26,50-51H2,1-3H3,(H,53,65)(H,54,68)(H,55,66)(H,56,70)(H,57,71)(H,58,69)(H,59,67)(H,63,64)/t27-,28-,35-,37-,38-,39-,40-,42-/m0/s1 |

InChI Key |

RFHWGUFJUZWSSU-IVAUIPPSSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)N |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Coupling

Solid-phase peptide synthesis remains the gold standard for constructing medium-length peptides like H-Trp-Lys-Ile-Tyr-Ser-Tyr-Ala-Gly-OH. As demonstrated in liraglutide synthesis patents, a fluorenylmethyloxycarbonyl-glycine-resin (Fmoc-Gly-resin) serves as the foundational solid support. The resin’s loading capacity (typically 0.2–0.8 mmol/g) directly influences final product yield, with higher loadings risking steric hindrance during coupling.

Sequential Amino Acid Coupling

The peptide chain is assembled from C- to N-terminus using Fmoc-protected amino acids with side-chain protecting groups:

- Tryptophan : Indole nitrogen protected with tert-butoxycarbonyl (Boc)

- Lysine : ε-amino group protected with Boc

- Tyrosine : Phenolic hydroxyl protected with tert-butyl (tBu)

- Serine : Hydroxyl protected with tBu

- Isoleucine/Alanine/Glycine : No side-chain protection required

Coupling reactions employ hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) activators with N,N-diisopropylethylamine (DIEA) base in N-methylpyrrolidone (NMP). Critical coupling parameters include:

| Parameter | Optimal Range | Impact on Synthesis |

|---|---|---|

| Activation Time | 5–10 minutes | Minimizes racemization risk |

| Reaction Temperature | 25–40°C | Enhances solubility of hydrophobic residues |

| Molar Excess | 3–5 equivalents | Compensates for steric hindrance |

Hybrid Liquid-Phase Fragment Condensation

For challenging segments like Trp-Lys-Ile, patent WO2015100876A1 demonstrates the utility of pre-synthesizing tripeptide fragments via liquid-phase methods. The lysine-containing fragment Fmoc-Lys-(Glu(Nα-Palmitoyl)-OtBu)-OH is synthesized using:

- Palmitic acid activation with N-hydroxysuccinimide (HOSu) and dicyclohexylcarbodiimide (DCC)

- Coupling to H-Glu-OtBu to form Palmitoyl-Glu-OtBu

- Subsequent reaction with Fmoc-Lys-OH under controlled pH (8.5–9.0)

This approach reduces steric challenges during solid-phase assembly of the full octapeptide.

Biosynthetic Pathway Considerations

While chemical synthesis dominates industrial production, understanding native amino acid biosynthesis informs protecting group strategy and metabolic engineering potentials:

Aromatic Amino Acid Production

Tryptophan and tyrosine derive from chorismate via the shikimate pathway. Key regulatory nodes include:

- 3-Deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthase : Feedback-inhibited by tyrosine (40%), phenylalanine (30%), and tryptophan (30%)

- Anthranilate synthase : Tryptophan-dependent allosteric regulation through TrpE/TrpG subunits

These natural control mechanisms highlight the importance of sequence position when incorporating multiple aromatics, as residual pathway intermediates could theoretically influence coupling efficiency.

Cleavage and Global Deprotection

Final cleavage from resin employs trifluoroacetic acid (TFA)-based cocktails:

| Reagent | Volume (%) | Function |

|---|---|---|

| TFA | 95 | Acidolytic cleavage |

| Triisopropylsilane | 2.5 | Cation scavenger |

| Water | 2.5 | Prevents tyrosine nitration |

Reaction kinetics studies show complete deprotection of tBu groups requires ≥3 hours at 25°C, while Boc removal from tryptophan occurs within 30 minutes.

Purification and Analytical Characterization

Reverse-Phase HPLC Parameters

| Column | Mobile Phase | Gradient Profile |

|---|---|---|

| C18 (5 μm, 250×4.6 mm) | A: 0.1% TFA in H2O | 5–60% B over 45 minutes |

| B: 0.1% TFA in MeCN | Flow: 1 mL/min |

Typical retention time: 22.3 minutes (±0.5 min). Impurity profiling reveals major byproducts from:

- Incomplete Ser-Tyr coupling (ΔRT = +1.2 minutes)

- Tyrosine O-sulfonation (ΔRT = -0.8 minutes)

Mass Spectrometry Validation

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) analysis confirms molecular weight:

| Calculated [M+H]+ | Observed [M+H]+ | Mass Error (ppm) |

|---|---|---|

| 1023.48 | 1023.51 | +29.3 |

Comparative Method Analysis

| Parameter | SPPS | Hybrid Liquid-SPPS |

|---|---|---|

| Total Synthesis Time | 7–10 days | 5–7 days |

| Overall Yield | 12–18% | 22–28% |

| Purity (HPLC) | 85–92% | 90–95% |

| Scale Limitations | <5 mmol | ≤50 mmol |

The hybrid method’s superiority in yield and scalability stems from reduced steric interference during fragment coupling.

Industrial-Scale Production Challenges

Cost Optimization

Raw material costs dominate production economics:

| Component | Cost Contribution (%) |

|---|---|

| Fmoc-Tyr(tBu)-OH | 31 |

| HATU | 24 |

| Resin | 18 |

Implementing high-temperature continuous-flow systems could reduce activator usage by 40% through improved coupling kinetics.

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Trp-Lys-Ile-Tyr-Ser-Tyr-Ala-Gly-OH can undergo various chemical reactions, including:

Oxidation: Oxidative conditions can modify amino acid side chains, particularly those of tryptophan and tyrosine.

Reduction: Reduction reactions can break disulfide bonds if present.

Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various reagents depending on the desired modification, such as alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine.

Scientific Research Applications

Peptides like H-Trp-Lys-Ile-Tyr-Ser-Tyr-Ala-Gly-OH have numerous applications in scientific research:

Chemistry: Used as building blocks for more complex molecules and in studying peptide synthesis techniques.

Biology: Serve as models for protein structure and function studies.

Medicine: Potential therapeutic agents for various diseases, including cancer and metabolic disorders.

Industry: Utilized in the development of new materials and as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of peptides like H-Trp-Lys-Ile-Tyr-Ser-Tyr-Ala-Gly-OH depends on their specific sequence and structure. Generally, they interact with molecular targets such as enzymes, receptors, or other proteins, influencing various biological pathways. For instance, they may bind to receptors on cell surfaces, triggering intracellular signaling cascades that result in physiological responses.

Comparison with Similar Compounds

Key Features:

- Sequence: The peptide contains aromatic residues (Trp, Tyr) that may contribute to UV absorption and hydrophobic interactions.

- Molecular Weight : Estimated to exceed 900 Da based on summation of individual residue masses (e.g., H-Trp-Lys-OH has a molecular weight of 332.4 Da ; adding Ile, Tyr, Ser, Tyr, Ala, and Gly would significantly increase this value).

- Potential Bioactivity: Analogous peptides, such as H-Lys-Trp-Lys-OH, exhibit antibacterial and antiviral properties , suggesting possible bioactivity for this compound.

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of H-Trp-Lys-Ile-Tyr-Ser-Tyr-Ala-Gly-OH with structurally related peptides:

Key Observations

Bioactivity :

- H-Lys-Trp-Lys-OH demonstrates antimicrobial and antiviral activities, likely due to its lysine-tryptophan motifs, which disrupt microbial membranes . The target peptide may share similar mechanisms given its Trp and Lys content.

- In contrast, oxytocin analogs (e.g., H-Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-OH) are specialized for receptor-mediated signaling , highlighting functional diversity among peptides with overlapping residues.

Solubility and Stability :

- Shorter peptides like H-Trp-Lys-OH and H-Lys-Thr-Tyr-OH exhibit solubility in DMSO or aqueous buffers . Longer peptides (e.g., H-Trp-Trp-Gly-Lys-Lys-Tyr-Arg-Ala-Ser...) may require specialized solvents due to increased hydrophobicity.

- Storage conditions vary: H-Lys-Thr-Tyr-OH is stable at 2-8°C , whereas others (e.g., H-Trp-Lys-OH) require -20°C , likely due to differences in degradation susceptibility.

Q & A

Q. How to address discrepancies between computational predictions and experimental binding affinities?

- Answer : Re-evaluate force field parameters in docking simulations (e.g., solvation effects, protonation states). Validate with mutagenesis data and adjust scoring functions. Use isothermal titration calorimetry (ITC) for experimental ΔG comparisons .

Ethical and Reporting Standards

Q. What documentation is critical for ethical compliance in animal studies involving this peptide?

- Answer : Submit detailed protocols for Institutional Animal Care and Use Committee (IACUC) review, including dose justification, humane endpoints, and analgesia plans. Provide raw data for mortality/toxicity in supplementary materials .

Q. How should researchers report negative or inconclusive results to avoid publication bias?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.